molecular formula C19H12O B1356532 2-Triphenylenecarboxaldehyde CAS No. 96404-79-4

2-Triphenylenecarboxaldehyde

Cat. No. B1356532
CAS RN: 96404-79-4
M. Wt: 256.3 g/mol
InChI Key: NXDGVEYXRSKONY-UHFFFAOYSA-N
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Patent
US04551282

Procedure details

A 1 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with triphenylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 30 g, 0.131 mol) and o-dichlorobenzene (150 mL). The liquid was warmed until all the large chunks of solid dissolved (80°) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 58 g, 0.223 mol, 26 mL), was added in one portion to the mixture. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 25.6 g, 0.223 mol, 20 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The solvent was removed to give a crude yellow oil which was purified by preparative HPLC using PhCH3 as the eluting solvent. The fractions containing the aldehyde were combined and the solvent removed to give an oil which solidified (8.31 g, 25%). This material was used without further purification. Recrystallization from CH2Cl2 /CH3OH gave pure 2-triphenylenecarbaldehyde mp 160°-161.5°, (C,H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[CH:3]1[C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:28]([O:31]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:7]2[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:20]=2[CH:3]=[CH:4][C:5]=1[CH:28]=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
ClCC(CCl)OC(CCl)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
further stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-neck flask fitted with overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The liquid was warmed until all the large chunks of solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved (80°)
TEMPERATURE
Type
TEMPERATURE
Details
cooled quickly
CUSTOM
Type
CUSTOM
Details
to give finely divided crystals
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling with a salt-ice bath to 5°
CUSTOM
Type
CUSTOM
Details
was kept below 5°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed slowly to 40° over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the early part of the reaction at 40°
CUSTOM
Type
CUSTOM
Details
After 4 h the layers were separated
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the organic layer filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a crude yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC
ADDITION
Type
ADDITION
Details
The fractions containing the aldehyde
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
This material was used without further purification
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH2Cl2 /CH3OH

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.